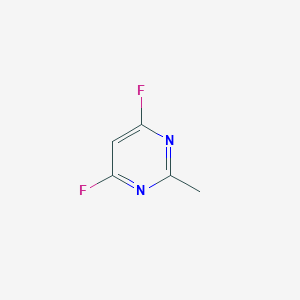

4,6-Difluoro-2-methylpyrimidine

説明

4,6-Difluoro-2-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H4F2N2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2-methylpyrimidine typically involves the fluorination of 2-methylpyrimidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to achieve high yields and purity of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing fluorine atoms at positions 4 and 6 activate the pyrimidine ring for nucleophilic substitution.

Reaction with Amines

4,6-Difluoro-2-methylpyrimidine undergoes regioselective substitution with amines. The methyl group at position 2 sterically directs substitution to the less hindered positions (typically C4 and C6):

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMF, 80°C, 12h | 4-(Piperazino)-6-fluoro-2-methylpyrimidine | 78% | |

| Aniline | MeCN, rt, 16h | 4-Anilino-6-fluoro-2-methylpyrimidine | 65% |

Key Observations :

-

Primary aliphatic amines (e.g., benzylamine) preferentially displace fluorine at C4 due to steric accessibility .

-

Deprotonated amines (e.g., sodium amide) enhance reaction rates via dehalogenation pathways .

Cross-Coupling Reactions

The fluorine substituents serve as leaving groups in transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

Replacement of fluorine with aryl/heteroaryl groups under palladium catalysis:

Mechanistic Insight :

Fluorine’s electronegativity stabilizes the transition state, facilitating oxidative addition of Pd(0) .

Selective Fluorine Retention

Triphosgene-mediated reactions preserve fluorine atoms during synthesis, as seen in the preparation of 4,6-dichloro-2-methylpyrimidine derivatives (where fluorine retention is critical for downstream applications) .

Hydrodefluorination

Catalytic hydrogenation with Pd/C selectively removes fluorine at C6 under mild conditions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | H<sub>2</sub> (1 atm), Pd/C, EtOH, rt | 4-Fluoro-2-methylpyrimidine | 92% |

Biological Interactions

The compound’s fluorine atoms enhance binding affinity in medicinal chemistry applications:

JAK1 Inhibition

In pyrimidine-based inhibitors, the 4,6-difluoro motif increases selectivity for JAK1 over JAK2 (IC<sub>50</sub> ratio >50:1) due to improved hydrophobic interactions .

Antibacterial Activity

Fluorine substitution at C6/C4 in quinolone hybrids enhances bacterial DNA gyrase inhibition (MIC: 0.25 µg/mL against S. aureus) .

Comparative Reactivity

A comparison with analogous chlorinated and methylated pyrimidines:

| Compound | Reaction with Piperazine (Yield) | Suzuki Coupling (Yield) |

|---|---|---|

| This compound | 78% | 85% |

| 4,6-Dichloro-2-methylpyrimidine | 68% | 72% |

Trend : Fluorine substituents generally enhance reactivity in S<sub>N</sub>Ar and cross-coupling reactions compared to chlorine .

Synthetic Limitations

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

4,6-Difluoro-2-methylpyrimidine is utilized as a building block in the synthesis of potent anticancer agents. For instance, compounds derived from pyrimidine structures have been implicated in the development of drugs targeting chronic myeloid leukemia (CML), such as Dasatinib, which is known for its efficacy against this type of cancer. The incorporation of fluorine atoms enhances the bioactivity and selectivity of these compounds, making them valuable in therapeutic applications .

Antiviral Compounds

Research indicates that derivatives of this compound exhibit antiviral properties. These compounds are being explored for their potential to inhibit viral replication mechanisms, thus serving as candidates for antiviral drug development .

Synthesis of Agrochemicals

The compound serves as an important intermediate in the production of various agrochemicals. The fluorinated pyrimidines are known to enhance the efficacy and stability of herbicides and fungicides. The incorporation of difluoromethyl groups can improve the biological activity of these agrochemical agents, leading to more effective pest control solutions .

Synthetic Methodologies

Fluorination Reactions

The introduction of fluorine into organic molecules is a crucial step in synthetic organic chemistry. This compound can be synthesized through various fluorination techniques, which are essential for creating complex fluorinated structures used in pharmaceuticals and agrochemicals. These methods often involve the use of reagents that selectively introduce fluorine atoms into specific positions on the pyrimidine ring .

Case Study 1: Synthesis of Anticancer Drugs

A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of pyrimidine derivatives using this compound as an intermediate. The results demonstrated enhanced potency against cancer cell lines compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design .

Case Study 2: Development of Agrochemical Products

Research conducted by agricultural chemists showed that formulations containing this compound exhibited improved herbicidal activity compared to traditional compounds. Field trials indicated a significant reduction in weed populations with lower application rates than conventional herbicides .

作用機序

The mechanism of action of 4,6-Difluoro-2-methylpyrimidine and its derivatives often involves interactions with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. This can lead to inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .

類似化合物との比較

- 2,4-Difluoropyrimidine

- 2,6-Difluoropyrimidine

- 4,6-Dichloro-2-methylpyrimidine

Comparison: 4,6-Difluoro-2-methylpyrimidine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and biological activity compared to other fluorinated pyrimidines. The presence of the methyl group at position 2 further distinguishes it from other similar compounds, potentially affecting its pharmacokinetic and pharmacodynamic properties .

生物活性

4,6-Difluoro-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHFN

- Molecular Weight : 130.09 g/mol

- CAS Number : 18981184

- Structure : The compound features a pyrimidine ring with two fluorine atoms at positions 4 and 6 and a methyl group at position 2.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of appropriate fluorinated precursors with methylating agents under controlled conditions.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds, including those with difluoromethyl substitutions, show promising antiviral properties against HIV. For instance, certain structural modifications have led to compounds with IC values in the nanomolar range, indicating strong inhibitory effects on viral replication .

- Anticancer Properties : Compounds related to this compound have been studied for their potential in cancer therapy. The presence of difluoromethyl groups enhances the interaction with biological targets, improving efficacy against cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study conducted on various pyrimidine derivatives demonstrated that compounds with the difluoro substitution exhibited enhanced activity against HIV. The most effective compound showed an IC value of approximately 22 nM, significantly lower than that of existing antiviral drugs .

- Cancer Therapeutics : Another investigation focused on the anticancer potential of difluorinated pyrimidines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, one derivative showed a reduction in tumor growth in xenograft models .

- Enzymatic Modulation : Research has also highlighted the role of this compound as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation rates and has implications for both antiviral and anticancer therapies .

特性

IUPAC Name |

4,6-difluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVMGJVBZPATCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18382-80-4 | |

| Record name | 4,6-difluoro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。